
(3-Butylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Butylphenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a butyl group at the third position and a boronic acid functional group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Butylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the process begins with the bromination of 3-butylbenzene, followed by a reaction with butyllithium to form the corresponding organolithium compound. This intermediate is then treated with a boric ester, such as triisopropyl borate, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Butylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-Butylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Butylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the butyl substituent, making it less hydrophobic.
4-tert-Butylphenylboronic Acid: Has a tert-butyl group at the para position, offering different steric and electronic properties.
3,5-Di-tert-Butylphenylboronic Acid: Contains two tert-butyl groups, providing increased steric hindrance and hydrophobicity.
Uniqueness: (3-Butylphenyl)boronic acid’s unique structure, with a butyl group at the meta position, offers a balance of hydrophobicity and reactivity, making it particularly useful in specific synthetic applications where other boronic acids may not perform as well .
Propriétés
Formule moléculaire |
C10H15BO2 |
|---|---|
Poids moléculaire |
178.04 g/mol |
Nom IUPAC |
(3-butylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8,12-13H,2-3,5H2,1H3 |
Clé InChI |
NTSZBZIBMNMDKQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)CCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


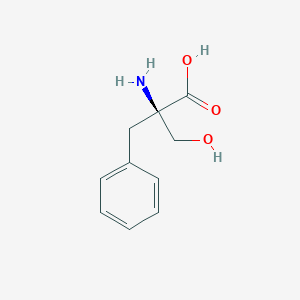
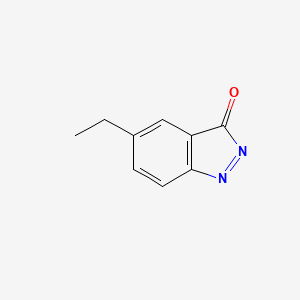
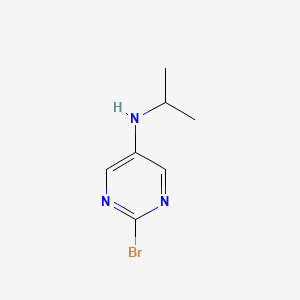
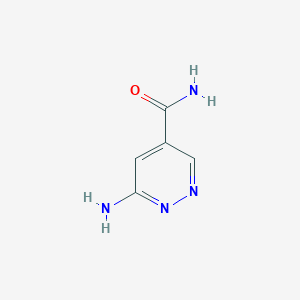
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
![4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B13118414.png)
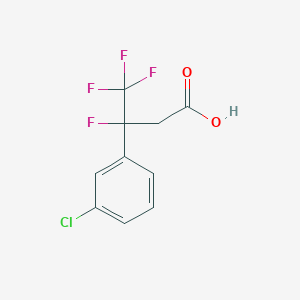
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
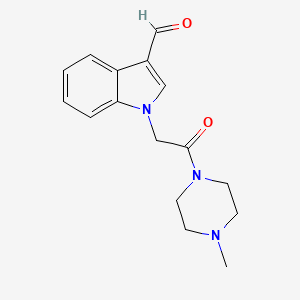
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13118439.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
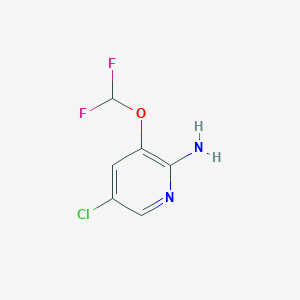

![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)
